Ethyl 4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate
Description
Ethyl 4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a complex structure that includes a pyrimidine ring, a pyrrolidine ring, and an ester functional group, making it a subject of interest for researchers and industrial chemists.
Properties
IUPAC Name |
ethyl 4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O4/c1-3-12-15(17)16(19-10-18-12)24-11-7-8-20(9-11)13(21)5-6-14(22)23-4-2/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESMWBJRMCSCGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CCC(=O)OCC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Pyrimidine Precursors
The fluoropyrimidine core is synthesized via direct fluorination of 6-ethylpyrimidin-4-ol derivatives. A representative protocol involves:
- Reagents : Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) or Selectfluor.
- Conditions : Anhydrous dichloromethane at 0–5°C for 4–6 hours.
- Yield : 68–72% after silica gel chromatography (hexane:ethyl acetate, 3:1).
Alternative Routes via Halogen Exchange
Patent literature describes halogen-exchange reactions using potassium fluoride (KF) in dimethylformamide (DMF) at 120°C, achieving 65% yield for analogous fluoropyrimidines.
Pyrrolidine Coupling and Ether Formation
Mitsunobu Reaction for Ether Linkage
The 3-hydroxypyrrolidine is coupled to 6-ethyl-5-fluoropyrimidin-4-ol via a Mitsunobu reaction:
- Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
- Solvent : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.
- Yield : 80–85% after recrystallization from ethanol.
Nucleophilic Substitution Alternatives
In cases where Mitsunobu conditions are unsuitable, mesylation of the pyrimidin-4-ol (using methanesulfonyl chloride) followed by reaction with pyrrolidine in acetonitrile (reflux, 8 hours) affords the ether in 75% yield.
Acylation of Pyrrolidine Nitrogen with 4-Oxobutanoate Ester
Direct Acylation Using Ethyl 4-Chloro-4-Oxobutanoate
The pyrrolidine nitrogen undergoes acylation with ethyl 4-chloro-4-oxobutanoate:
In Situ Activation of 4-Oxobutanoic Acid
For substrates sensitive to acyl chlorides, carbodiimide-mediated coupling is employed:
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).
- Solvent : DMF, room temperature, 24 hours.
- Yield : 65–70%.
Comparative Analysis of Synthetic Routes
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Recent advancements utilize continuous flow reactors for the Mitsunobu and acylation steps, reducing reaction times from hours to minutes:
Solvent Recycling and Waste Reduction
Patent disclosures highlight the use of green solvents (e.g., cyclopentyl methyl ether) and catalyst recovery systems, achieving 90% solvent reuse and 50% cost reduction.
Impurity Profiling and Characterization
Common Byproducts
- Over-Acylation : Diacylated pyrrolidine (5–8% yield).
- Dehydrofluorination : 6-Ethylpyrimidin-4-ol derivative (3–5% yield).
Chromatographic Resolution
Reverse-phase HPLC (C18 column, acetonitrile:water gradient) resolves impurities with >99% purity for pharmaceutical-grade material.
Spectroscopic Characterization Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₁₈H₂₃FN₃O₄⁺ : 388.1621; Found : 388.1618.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Amino derivatives, thiol derivatives.
Scientific Research Applications
Chemistry
Ethyl 4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate serves as a building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various reactions, including:
- Oxidation : Converting the compound to carboxylic acids or ketones using oxidizing agents like potassium permanganate.
- Reduction : Transforming carbonyl groups into alcohols with reducing agents such as lithium aluminum hydride.
Biology
In biological research, this compound is being investigated as a biochemical probe to study enzyme interactions and cellular pathways. Its structural components contribute to its potential biological activity:
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which could lead to significant biological effects.
Medicine
This compound is being explored for its potential therapeutic properties , including:
- Anticancer Activity : The fluoropyrimidine moiety is known for its role in anticancer therapies. Studies have shown that similar compounds can significantly inhibit the growth of cancer cell lines and induce apoptosis.
Case Study: Inhibition of Tumor Growth
A study demonstrated that compounds structurally similar to this compound showed significant inhibition of various cancer cell lines, suggesting its potential as an anti-cancer agent.
Industry
In industrial applications, this compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it valuable for producing diverse chemical products.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate can be compared with similar compounds, such as:
Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate: Similar structure but with a sulfonyl group and carbamate ester.
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone: Contains a thiazole ring instead of the butanoate ester.
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone: Features a trifluoromethyl group on the phenyl ring.
These compounds share structural similarities but differ in functional groups, leading to variations in their chemical properties and applications.
Biological Activity
Ethyl 4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, providing an overview supported by empirical data.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrimidine ring, which is known for its role in various biological activities, particularly in the development of anti-cancer agents.
| Property | Value |
|---|---|
| Molecular Weight | 320.34 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| Solubility | Soluble in organic solvents |
This compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cell signaling pathways. The fluoropyrimidine moiety is particularly significant as it contributes to the compound's ability to inhibit certain enzymes and receptors associated with tumor growth and proliferation.
Case Studies and Research Findings
- Inhibition of Tumor Growth : A study demonstrated that compounds similar to this compound significantly inhibited the growth of various cancer cell lines. The compound was shown to induce apoptosis in malignant cells, suggesting its potential as an anti-cancer agent .
- Pharmacokinetics : Research indicates that the compound undergoes extensive metabolism, leading to various metabolites that may also exhibit biological activity. In vivo studies revealed that the primary metabolic pathway involves glucuronidation, which is crucial for drug clearance .
- Immunomodulatory Effects : In vitro assays using mouse splenocytes indicated that the compound could enhance immune responses by modulating PD-L1 interactions, thereby promoting T-cell activation . This finding highlights its potential application in immunotherapy.
Table 2: Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| Anti-cancer | Induces apoptosis in cancer cell lines |
| Metabolism | Primarily metabolized via glucuronidation |
| Immunomodulation | Enhances T-cell activation |
Q & A
Q. How can the synthesis of Ethyl 4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate be optimized for higher yield?
- Methodological Answer : Synthesis optimization can focus on reaction parameters such as catalyst selection, solvent polarity, and temperature. For fluoropyrimidine intermediates, metal-free conditions under mild temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF or acetonitrile have achieved yields >80% for structurally similar compounds . Coupling reactions involving pyrrolidin-1-yl moieties may require nucleophilic substitution under basic conditions (e.g., K₂CO₃ or NaH). For esterification steps, ethanol or ethyl diazoacetate has been used with yields up to 99% in analogous reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol or methanol) is recommended.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and fluorine integration. For example, in fluoropyrimidines, ¹⁹F NMR typically shows singlets at δ -120 to -130 ppm, while pyrrolidinyl protons appear as multiplet clusters between δ 3.0–4.5 ppm .
- HRMS : Validate molecular formula (e.g., C₁₉H₂₅FN₃O₅) with high-resolution mass spectrometry, ensuring <5 ppm error between calculated and observed values .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ether linkages (C-O-C at ~1100–1250 cm⁻¹).
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data interpretation for this compound?
- Methodological Answer : Spectral contradictions (e.g., unexpected splitting in ¹H NMR or ambiguous ¹³C signals) can be addressed through:
- 2D NMR Techniques : HSQC and HMBC to assign proton-carbon correlations, especially for overlapping pyrrolidinyl or pyrimidinyl signals.
- Comparative Analysis : Cross-reference with structurally analogous compounds. For example, 4-fluoro-2-(p-tolyl)pyrimidine derivatives exhibit consistent ¹⁹F NMR shifts (δ -124 ppm) and ¹H NMR aromatic patterns .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data.
Q. What strategies are effective for evaluating the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Screen against kinase or protease targets using fluorescence polarization or FRET-based assays. Pyrimidine derivatives often exhibit inhibitory activity against enzymes like EGFR or CDK2 .
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., ethyl, fluoropyrimidine) to assess impact on potency. For example, replacing 5-fluoro with chloro in pyrimidines reduces metabolic stability but may alter binding affinity .
- ADME Profiling : Use Caco-2 cell models for permeability and microsomal stability assays to predict bioavailability.
Q. How can reaction mechanisms for the synthesis of this compound be elucidated?
- Methodological Answer :
- Isotopic Labeling : Introduce deuterium or ¹³C at reactive sites (e.g., pyrrolidinyl oxygen) to track intermediates via MS or NMR.
- Kinetic Studies : Monitor reaction progress via LC-MS or TLC to identify rate-determining steps. For fluoropyrimidine formation, nucleophilic aromatic substitution (SNAr) is typically rate-limiting .
- Computational Studies : Perform transition-state analysis (e.g., using Gaussian) to model energy barriers for key steps like esterification or ether bond formation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
